3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine
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Overview
Description
3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with 2-bromo-3-chloropropene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.
Properties
CAS No. |
2803863-20-7 |
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Molecular Formula |
C7H5BrClN3 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-5(8)6-7(9)10-2-3-12(6)11-4/h2-3H,1H3 |
InChI Key |
ZAZDHRRACXYDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1Br)Cl |
Origin of Product |
United States |
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